1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide
Overview
Description
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyrrole and sulfonamide moiety. The unique structural features of this compound contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound, also known as 1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-N-METHYLPYRROLE-2-SULFONAMIDE, is a broad-spectrum insecticide . It primarily targets the GABA A receptors and glutamate-gated chloride (GluCl) channels in insects . These targets play a crucial role in the functioning of the insect’s central nervous system .
Mode of Action
The compound disrupts the insect’s central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and GluCl channels . This blockage causes hyperexcitation of the contaminated insects’ nerves and muscles .
Biochemical Pathways
The compound affects the biochemical pathways related to the functioning of the insect’s central nervous system . By blocking the GABA A receptor and GluCl channels, it disrupts the normal functioning of these pathways, leading to hyperexcitation of the insect’s nerves and muscles . The downstream effects of this disruption can lead to the death of the insect .
Result of Action
The result of the compound’s action is the hyperexcitation of the contaminated insects’ nerves and muscles, which can lead to the death of the insect . It is effective against a variety of insects, including plant hoppers, thrips, aphids, weevils, flies and maggots, grasshoppers, psyllids, leaf miners, and some species of whitefly .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, sunlight can slightly degrade the compound . . Therefore, these factors should be considered when using the compound for insect control.
Biochemical Analysis
Biochemical Properties
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to react with ethyl acetoacetate to form complex derivatives . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to have selective toxicity against certain insect cells, which suggests its potential use in pest control . The compound’s impact on gene expression and cellular metabolism can lead to significant changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in gene expression, which in turn affects cellular processes . These binding interactions are crucial for understanding the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although it may degrade under certain conditions . Understanding these temporal effects is essential for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects . These dosage-dependent effects are critical for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s influence on metabolic flux and metabolite levels can have significant implications for its biochemical activity . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization . These interactions determine the compound’s accumulation in different cellular compartments and its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its role in various cellular processes.
Preparation Methods
The synthesis of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide involves multiple steps, typically starting with the preparation of the dichloro-trifluoromethyl phenyl precursor. One common synthetic route includes the reaction of 2,6-dichloro-4-trifluoromethyl aniline with various reagents to introduce the pyrrole and sulfonamide functionalities. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically target the sulfonamide group, converting it to corresponding amines.
Substitution: The dichloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions, often resulting in the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties
Comparison with Similar Compounds
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide can be compared with other similar compounds, such as:
Fipronil: A well-known insecticide with a similar phenyl-pyrazole structure, used for pest control in agriculture and veterinary medicine.
Ethiprole: Another insecticide with structural similarities, known for its effectiveness against a wide range of pests.
Celecoxib: A pharmaceutical compound with anti-inflammatory properties, sharing the trifluoromethyl phenyl group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methylpyrrole-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N2O2S/c1-18-22(20,21)10-3-2-4-19(10)11-8(13)5-7(6-9(11)14)12(15,16)17/h2-6,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEPEFKGLZKCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137702 | |
Record name | 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-13-4 | |
Record name | 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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